

p-Phenylenediacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-Phenylenediacetic acid

Cat. No.: B140743

[Get Quote](#)

CAS Number: 7325-46-4

This technical guide provides a comprehensive overview of **p-Phenylenediacetic acid** (p-PDA), a versatile bifunctional organic compound. Aimed at researchers, scientists, and professionals in drug development and material science, this document details its chemical and physical properties, synthesis, spectroscopic data, key applications, and safety information.

Chemical and Physical Properties

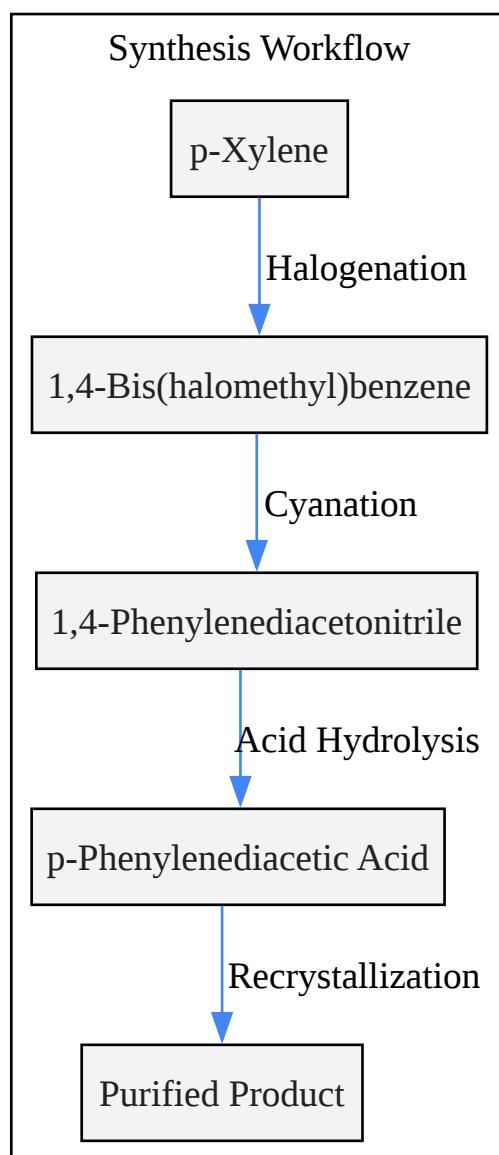
p-Phenylenediacetic acid, also known as 1,4-benzenediacetic acid, is a white to pale yellow crystalline powder.^[1] Its rigid phenylene core and two carboxylic acid functionalities make it a valuable building block in supramolecular chemistry and polymer science.

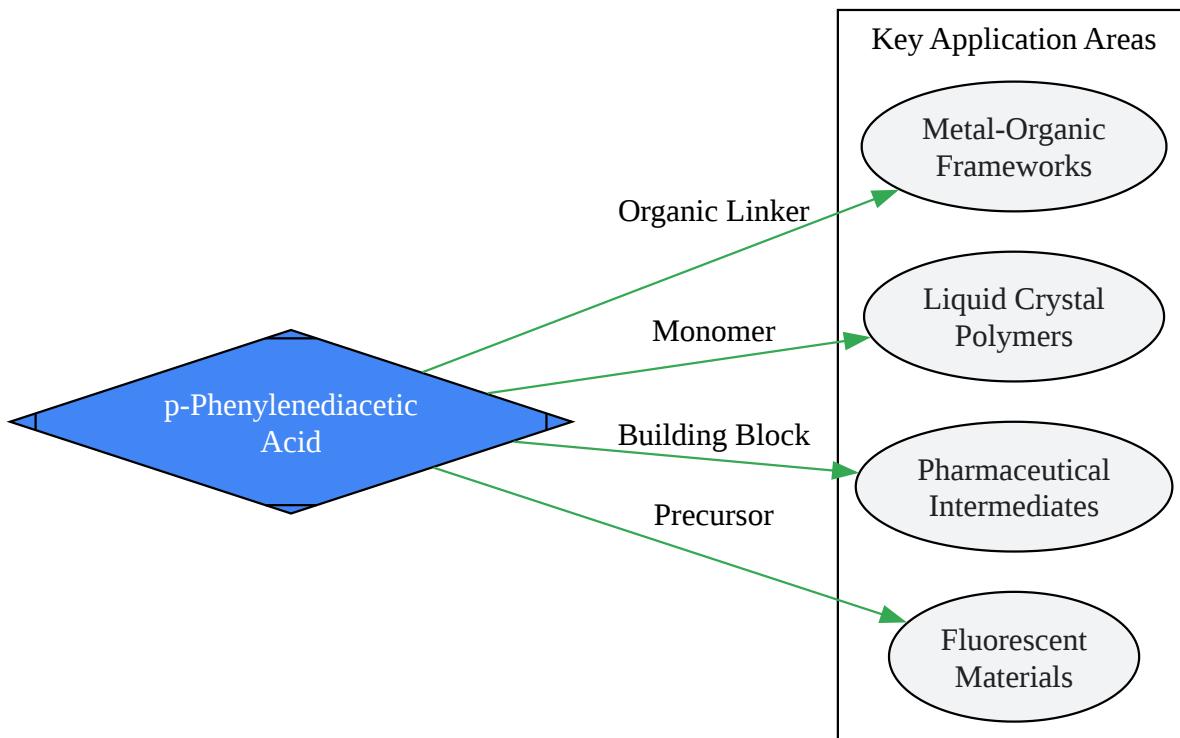
Table 1: Physicochemical Properties of p-Phenylenediacetic Acid

Property	Value	Reference(s)
CAS Number	7325-46-4	[2] [3]
Molecular Formula	C ₁₀ H ₁₀ O ₄	[2] [3]
Molecular Weight	194.18 g/mol	[1] [3]
Appearance	White to pale yellow crystalline powder	[1]
Melting Point	248-252 °C (lit.), 258-260 °C	[1] [3]
Boiling Point	410.7 °C at 760 mmHg (Predicted)	[4]
Density	~1.35 g/cm ³	[1] [4]
pKa (Predicted)	4.03 ± 0.10	[5]
Solubility	Slightly soluble in water. Soluble in ethanol (30 mg/mL), acetone, and DMF (5 mg/mL).	[1] [2]

Table 2: Chemical Identifiers

Identifier	Value	Reference(s)
IUPAC Name	2-[4-(carboxymethyl)phenyl]acetic acid	[6]
Synonyms	1,4-Phenylenediacetic acid, p-Benzenediacetic acid	[2] [3]
InChI Key	SLWIPPZWFZGHEU-UHFFFAOYSA-N	[2] [3]
SMILES	OC(=O)Cc1ccc(CC(=O)O)cc1	[3]


Synthesis and Experimental Protocols


The synthesis of **p-phenylenediacetic acid** is most commonly achieved through the hydrolysis of its corresponding dinitrile precursor, 1,4-phenylenediacetonitrile. This precursor can be synthesized from p-xylene via bromination followed by cyanation.

Experimental Protocol: Synthesis via Hydrolysis of 1,4-Phenylenediacetonitrile

This protocol is a representative method based on the general principles of nitrile hydrolysis.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1,4-phenylenediacetonitrile.
- Hydrolysis: Add a 1:1 (v/v) mixture of concentrated sulfuric acid and water to the flask. The molar ratio of acid to the dinitrile should be in significant excess.
- Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually several hours).
- Workup: After cooling to room temperature, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude **p-phenylenediacetic acid**.
- Purification: The precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a water/ethanol mixture, to yield the final product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 2. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 3. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. azom.com [azom.com]
- 6. MOF-5 - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [p-Phenylenediacetic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140743#p-phenylenediacetic-acid-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com